N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives have been extensively researched . For instance, reacting 222 with 1,2,4-triazole afforded 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3(2H)-thione (223), whereas the reaction of 1,2,4-triazole with 221 gave 3-((2-(1H-1,2,4-triazol-1-yl)ethyl)thio)-1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole (224) .Mechanism of Action
Target of Action
The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
This compound has been identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/Janus kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to changes in cell signaling .
Pharmacokinetics
The compound has been tested in a du145 xenograft model, indicating that it has some degree of bioavailability .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In the DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, inhibiting tumor growth by 65.3% at a dose of 50 mg/kg .
Action Environment
The compound’s effectiveness in a xenograft model suggests that it can function in a complex biological environment .
Future Directions
The future directions for research on “N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . The pharmacophore hybridization approach, which allows the design and discovery of new small molecules as high-affinity ligands to potential anticancer targets, is widely used for the design of drug-like small molecules with anticancer properties .
Properties
IUPAC Name |
1-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-25-14-5-3-2-4-13(14)20-16(24)21-17-23-22-15(26-17)8-10-6-7-11(18)9-12(10)19/h2-7,9H,8H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHSWEOWVIJWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.